Sulopenem etzadroxil is classified as a penem antibiotic, specifically a prodrug designed to improve the bioavailability of its active form, sulopenem. The chemical name for sulopenem etzadroxil is 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-. Its molecular weight is 477.61 g/mol. Sulopenem etzadroxil is administered in combination with probenecid to enhance its pharmacokinetics by inhibiting renal clearance .
The synthesis of sulopenem etzadroxil involves several steps that include the formation of the penem core and subsequent modifications to generate the prodrug form. The synthesis typically starts with the preparation of the bicyclic thiapenem structure, followed by functionalization at specific positions to introduce the hydroxyethyl and oxobutoxy groups. The synthesis can be optimized for yield and purity through various techniques such as high-performance liquid chromatography (HPLC) and crystallization methods.
Key parameters in the synthesis include:
The molecular structure of sulopenem etzadroxil features a bicyclic core characteristic of penems, which includes a thiazolidine ring fused to a five-membered ring containing sulfur. The presence of various functional groups such as hydroxyl and carboxylic acid enhances its solubility and bioavailability.
Sulopenem etzadroxil undergoes several chemical reactions once administered:
The kinetics of these reactions are influenced by factors such as pH and presence of other substances like probenecid.
Sulopenem exerts its antibacterial effect primarily through binding to PBPs, which are essential for bacterial cell wall synthesis. This binding inhibits transpeptidation—the process that cross-links peptidoglycan strands—leading to cell lysis and death.
Sulopenem etzadroxil exhibits several notable physical and chemical properties:
Sulopenem etzadroxil is primarily indicated for treating uncomplicated urinary tract infections caused by susceptible microorganisms. Its development addresses significant clinical needs due to rising antibiotic resistance among common uropathogens.
Urinary tract infections (UTIs) represent one of the most prevalent bacterial infections globally, with Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis accounting for over 80% of community-acquired cases. Alarmingly, the rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales has severely compromised first-line oral antibiotics like fluoroquinolones and cephalosporins. By 2019, the CDC documented 197,400 annual ESBL infections in the United States alone, with resistance to ciprofloxacin observed in 35.2% of E. coli isolates and up to 95% of ESBL-producing strains. This crisis is exacerbated by the lack of oral options effective against multidrug-resistant (MDR) pathogens, often necessitating intravenous carbapenems—a scenario that prolongs hospital stays, increases healthcare costs (~$2,883/day), and strains resources [1] [10].
The limitations of existing oral agents are particularly pronounced in uncomplicated UTIs (uUTIs), where nitrofurantoin and trimethoprim-sulfamethoxazole face resistance rates of 76% and 69%, respectively, among ESBL-producing Klebsiella and E. coli. This resistance landscape created an urgent need for novel oral antibiotics capable of overcoming β-lactamase-mediated defenses while maintaining pharmacokinetic properties suitable for outpatient use [10].
Table 1: Resistance Patterns in Common Uropathogens
Pathogen | Resistance to Fluoroquinolones | Resistance to TMP-SMX | ESBL Production Prevalence |
---|---|---|---|
Escherichia coli | 35.2% | 69% | 5-20% (region-dependent) |
Klebsiella pneumoniae | 30-40% | 50-60% | 10-25% |
Proteus mirabilis | 15-25% | 40-50% | <10% |
Data synthesized from CDC reports and clinical studies [1] [10].
Sulopenem etzadroxil belongs to the thiopenem subclass of β-lactam antibiotics, distinguished by a sulfur atom at position 1 of the bicyclic ring system—a structural divergence from classical carbapenems (which feature carbon at this position). This configuration confers inherent stability against renal dehydropeptidase-1 (DHP-1), eliminating the need for co-administration with enzyme inhibitors like cilastatin. Crucially, sulopenem’s core incorporates a trans-α-1-hydroxyethyl group at C6 and a thioether-linked sulfoxide side chain at C2, the latter enabling potent binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria [3] [7].
Mechanistically, sulopenem exerts bactericidal activity by acylating serine residues in PBPs, disrupting peptidoglycan cross-linking. Its binding affinity hierarchy—PBP2 > PBP1A > PBP1B > PBP4—differs markedly from carbapenems like imipenem (PBP2 dominant) and cephalosporins (PBP3 preferential). This unique profile enhances activity against Enterobacterales with porin mutations or efflux pump overexpression. Notably, sulopenem’s zwitterionic properties facilitate outer membrane penetration in Gram-negatives, while its sulfoxide side chain sterically hinders hydrolysis by many Ambler class A and C β-lactamases (e.g., CTX-M, AmpC). However, it remains vulnerable to metallo-β-lactamases (NDM, VIM) and carbapenemases (KPC) [1] [4] [7].
Table 2: Comparative Activity of β-Lactam Antibiotics Against MDR Uropathogens
Antibiotic Class | β-Lactamase Stability | PBP Binding Preference | MIC90 vs. ESBL E. coli (µg/mL) |
---|---|---|---|
Thiopenems (Sulopenem) | High (AmpC, CTX-M) | PBP2 > PBP1A/1B | 0.12–0.25 |
Carbapenems (Ertapenem) | Very High (excluding carbapenemases) | PBP2 > PBP3 | ≤0.06 |
Cephalosporins (Cefixime) | Low (hydrolyzed by ESBLs) | PBP3 dominant | >16 |
Penicillins (Piperacillin) | Very Low | PBP3 > PBP1B | >128 |
Data derived from in vitro susceptibility testing [1] [3] [10].
The therapeutic potential of sulopenem was historically limited by poor oral bioavailability (<5%) due to its polar carboxylic acid moiety. To overcome this, medicinal chemists developed sulopenem etzadroxil—a prodrug where the C2 carboxylate is esterified with (R)-1-((tert-butoxycarbonyl)amino)ethyl group ("etzadroxil"). This modification enhances lipophilicity, enabling absorption via intestinal OATP transporters. Upon entering enterocytes, intestinal esterases hydrolyze the ester bond, releasing active sulopenem into systemic circulation. Co-administration with probenecid (a renal OAT3 inhibitor) further optimizes pharmacokinetics by blocking tubular secretion, increasing plasma AUC by 62% and extending the time above MIC [1] [2] [7].
This prodrug strategy mirrors advances seen in other β-lactams (e.g., tebipenem pivoxil), but sulopenem etzadroxil offers distinct advantages:
Table 3: Pharmacokinetic Profile of Sulopenem Etzadroxil/Probenecid
Parameter | Fasted State | Fed State | Impact of Probenecid |
---|---|---|---|
Bioavailability | 40% | 64% | Not applicable |
Tmax (h) | 1.0 | 2.0 | Delayed to 2–3 hours |
Apparent Vd (L) | 134 | 92.1 | Unchanged |
Renal Clearance | 77.6 L/h | 50.55 L/h | Reduced by 50–60% |
Elimination t½ (h) | 1.18 | 1.28 | Prolonged by 30–40% |
Data from phase I pharmacokinetic studies [2] [7].
The FDA approval of sulopenem etzadroxil/probenecid (Orlynvah™) in October 2024 marked a milestone as the first oral penem in the U.S., addressing critical gaps in outpatient MDR-UTI management. Its development exemplifies how rational prodrug design and pharmacokinetic optimization can resurrect compounds previously deemed unsuitable for oral delivery [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7